molecular formula C19H20N4O3 B2821447 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 1105233-44-0

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2821447
CAS RN: 1105233-44-0
M. Wt: 352.394
InChI Key: JLWLPXYKFSQSEC-UHFFFAOYSA-N
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Description

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, also known as Furanocarboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in several scientific studies, making it a subject of interest for researchers worldwide. In

Scientific Research Applications

Heterocyclic Compounds Synthesis and Activity

  • Studies on heterocyclic compounds, including those with furan and pyridazine components, have explored their synthesis and potential as biological agents. For example, the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlight the medicinal chemistry applications of such compounds (Kumar et al., 2013) [https://consensus.app/papers/synthesis-piperazine26dione-kumar/3b11b31d3b58503883c4c4137d73437c/?utm_source=chatgpt]. These studies underscore the interest in exploring heterocyclic compounds for therapeutic purposes, suggesting potential research directions for the compound .

Supramolecular Chemistry and Biological Interactions

  • Research into the structural characterization and chemical properties of dicarboxamide derivatives based on furan scaffolds indicates their relevance in supramolecular chemistry and the search for pharmacologically active compounds (Pućkowska et al., 2022) [https://consensus.app/papers/synthesis-structural-characterization-pućkowska/b621b0ea6a785a28af0557244b2af6bf/?utm_source=chatgpt]. This aligns with potential applications in designing molecules with specific biological interactions or functionalities.

Neuroinflammation Imaging

Molecular Affinity and Drug Design

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-19(20-13-15-3-1-11-25-15)14-7-9-23(10-8-14)18-6-5-16(21-22-18)17-4-2-12-26-17/h1-6,11-12,14H,7-10,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWLPXYKFSQSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

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